molecular formula C17H14N4O5S B2759056 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941979-41-5

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2759056
CAS No.: 941979-41-5
M. Wt: 386.38
InChI Key: WNBOYBPVWKIHCT-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a phenyl ring, and a nitrobenzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl ring and the nitrobenzenesulfonamide group. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl ring to the pyridazinone core.

    Introduction of the Nitrobenzenesulfonamide Group: This can be done through sulfonation and nitration reactions, followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Researchers may investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various redox reactions and may enhance the compound’s ability to interact with biological targets.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-16(18-20)12-3-2-4-13(11-12)19-27(25,26)15-7-5-14(6-8-15)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBOYBPVWKIHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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